molecular formula C7H5N3O B153928 pyrido[4,3-c]pyridazin-5(6H)-one CAS No. 136411-57-9

pyrido[4,3-c]pyridazin-5(6H)-one

Cat. No.: B153928
CAS No.: 136411-57-9
M. Wt: 147.13 g/mol
InChI Key: XLJCKGYGXXOHMK-UHFFFAOYSA-N
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Description

Pyrido[4,3-c]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the class of pyridazines. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyridazine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[4,3-c]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the desired pyridazinone structure. The reaction conditions often involve heating the reactants in the presence of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Pyrido[4,3-c]pyridazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of pyridazinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyridazinone derivatives with hydrogenated rings.

    Substitution: Formation of substituted pyridazinone derivatives with various alkyl or acyl groups.

Scientific Research Applications

Pyrido[4,3-c]pyridazin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrido[4,3-c]pyridazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • Pyrido[4,3-d]pyrimidine
  • Pyrido[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyridazine

Comparison: Pyrido[4,3-c]pyridazin-5(6H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties Compared to pyrido[4,3-d]pyrimidine and pyrido[3,4-d]pyrimidine, this compound has a different arrangement of nitrogen atoms in the ring system, leading to variations in reactivity and biological activity

Properties

IUPAC Name

6H-pyrido[4,3-c]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-1-4-9-10-6(5)2-3-8-7/h1-4H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCKGYGXXOHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415919
Record name Pyrido[4,3-c]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136411-57-9
Record name Pyrido[4,3-c]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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